molecular formula C9H19NO B1432438 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol CAS No. 1512285-97-0

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Cat. No.: B1432438
CAS No.: 1512285-97-0
M. Wt: 157.25 g/mol
InChI Key: SOHAWBMOFPPYDC-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butanol backbone

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, potentially affecting their structure and function . For example, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. The compound’s interactions with proteins can also affect signal transduction pathways, leading to changes in cellular responses.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound may also impact cell proliferation, differentiation, and apoptosis by interacting with specific receptors and enzymes. These effects can vary depending on the cell type and the concentration of the compound used in experiments.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and receptors, either inhibiting or activating their activity . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade into metabolites that have different biological activities, leading to changes in cellular responses over time. Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive cellular changes, such as altered gene expression and metabolic reprogramming.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in cellular processes . Threshold effects may be observed, where a certain concentration of the compound is required to elicit a biological response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the metabolic flux and levels of metabolites . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function. The compound’s effects on metabolic pathways can also result in changes in energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol typically involves the reaction of pyrrolidine with a suitable butanol derivative. One common method involves the reaction of 1,4-dibromobutane with pyrrolidine in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the pyrrolidine ring under basic conditions

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,11)5-8-10-6-3-4-7-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAWBMOFPPYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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